8-epi Nicergoline
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Overview
Description
8-epi Nicergoline is a derivative of Nicergoline, an ergot alkaloid used primarily as a cerebral vasodilator. Nicergoline itself is known for its ability to improve blood flow in the brain and is used in the treatment of cognitive disorders and vascular diseases . This compound shares similar properties but with slight structural variations that may influence its pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-epi Nicergoline involves several steps, starting from ergosterol. The process includes the reaction of ergosterol with 5-bromonicotinate derivatives to generate carboxylic ester . This is followed by further chemical modifications to achieve the desired structure of this compound.
Industrial Production Methods: Industrial production of this compound can involve nanospray drying methods to prepare pure nanoparticles. This method enhances the solubility and bioavailability of the compound . The process involves spray drying a water:ethanol solution using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles.
Chemical Reactions Analysis
Types of Reactions: 8-epi Nicergoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, methanol, and potassium dihydrogen phosphate. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications.
Scientific Research Applications
Mechanism of Action
8-epi Nicergoline acts by inhibiting postsynaptic alpha(1)-adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of catecholamines, resulting in peripheral vasodilation . Additionally, it enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, leading to increased utilization of oxygen and glucose .
Comparison with Similar Compounds
Nicergoline: The parent compound, used for similar therapeutic purposes but with slight structural differences.
Ergotamine: Another ergot alkaloid with vasoconstrictive properties, used primarily for migraine treatment.
Dihydroergotamine: Similar to ergotamine but with a different pharmacological profile, used for migraine and cluster headaches.
Uniqueness of 8-epi Nicergoline: this compound is unique due to its specific structural modifications, which may enhance its pharmacological properties compared to its parent compound, Nicergoline. These modifications can lead to improved efficacy and reduced side effects in the treatment of cognitive and vascular disorders .
Properties
Molecular Formula |
C24H26BrN3O3 |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[(6aR,9S,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21+,24-/m0/s1 |
InChI Key |
YSEXMKHXIOCEJA-HXKVFGNASA-N |
Isomeric SMILES |
CN1C[C@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
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